1-Cyclohexylbenzimidazole

Description

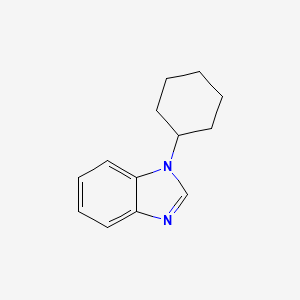

1-Cyclohexylbenzimidazole is a benzimidazole derivative characterized by a cyclohexyl substituent at the N1 position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. The cyclohexyl group in this compound introduces steric bulk and lipophilicity, which can influence its physical properties, chemical reactivity, and biological activity.

Properties

IUPAC Name |

1-cyclohexylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h4-5,8-11H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJYBKOKFGHSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91820-88-1 | |

| Record name | 1-cyclohexyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with cyclohexanone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Chemical Reactions Involving Benzimidazoles

Benzimidazoles can undergo various chemical reactions, including:

-

Alkylation and Acylation : These reactions are common for modifying the benzimidazole ring to introduce different functional groups.

-

Nucleophilic Substitution : This can occur at the nitrogen atom or other positions on the ring, depending on the substituents present.

-

Ring Opening and Closure : Under certain conditions, benzimidazoles can undergo ring opening followed by reclosure to form new heterocyclic compounds.

3.1. Alkylation and Acylation Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides, base | N-Alkylbenzimidazoles |

| Acylation | Acyl chlorides, base | N-Acylbenzimidazoles |

These reactions are typically carried out in the presence of a base to facilitate the nucleophilic attack by the benzimidazole nitrogen.

3.2. Nucleophilic Substitution

Nucleophilic substitution can occur at the nitrogen atom or at other positions on the benzimidazole ring, depending on the substituents present. For example, halogenated benzimidazoles can undergo nucleophilic aromatic substitution.

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Nucleophile, solvent | Substituted benzimidazoles |

3.3. Ring Opening and Closure

Benzimidazoles can undergo ring opening under acidic conditions, followed by reclosure to form new heterocyclic compounds. This is often seen in reactions involving the benzimidazole ring as a precursor to other nitrogen-containing heterocycles.

| Reaction Type | Conditions | Product |

|---|---|---|

| Ring Opening/Closure | Acidic conditions, followed by base | New heterocycles |

Biological Activities of Benzimidazoles

Benzimidazoles are known for their broad spectrum of biological activities, including:

-

Antimicrobial Properties : Many benzimidazole derivatives exhibit antibacterial and antifungal activities.

-

Antiviral Properties : Some benzimidazoles have shown potential as antiviral agents, particularly against viruses like HCV.

-

Anti-inflammatory Properties : Certain benzimidazole derivatives have demonstrated anti-inflammatory effects.

4.1. Antimicrobial Activities

Benzimidazoles have been extensively studied for their antimicrobial properties. The structural modifications of the benzimidazole ring can significantly influence its antimicrobial efficacy.

| Compound | Activity | Reference |

|---|---|---|

| Benzimidazole derivatives | Antibacterial, antifungal |

4.2. Antiviral Activities

Some benzimidazole derivatives have shown promising antiviral activities, particularly against hepatitis C virus (HCV).

| Compound | Activity | Reference |

|---|---|---|

| Benzimidazole analogues | HCV inhibition |

4.3. Anti-inflammatory Activities

Benzimidazoles have also been explored for their anti-inflammatory properties, with some derivatives showing significant activity.

| Compound | Activity | Reference |

|---|---|---|

| Alkoxyphthalimide benzimidazoles | Anti-inflammatory |

Scientific Research Applications

Anticancer Activity

1-Cyclohexylbenzimidazole derivatives have shown significant anticancer potential across various cancer cell lines. Research indicates that modifications to the benzimidazole core can enhance its efficacy against specific types of cancer.

-

Case Study: MCF-7 Breast Cancer Cells

A series of alkylsulfonyl 1H-benzo[d]imidazole derivatives were synthesized and evaluated for their activity against MCF-7 breast cancer cells. The study found that certain substitutions at the R1 and R2 positions of the benzimidazole ring significantly increased anticancer activity. For instance, a potent methylsulfonyl-substituted benzimidazole exhibited IC50 values indicating robust cytotoxic effects against MCF-7 cells . - Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 25.72 | Induction of apoptosis |

| 2 | HeLa | 22.50 | Inhibition of Bcl-2 |

| 3 | U87 Glioblastoma | 45.20 | Cytotoxicity via apoptosis |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound derivatives have been extensively studied, revealing their potential as multi-targeting inhibitors in inflammatory pathways.

-

Case Study: COX Inhibition

A recent study synthesized several benzimidazole derivatives and assessed their activity against cyclooxygenase (COX) enzymes. Notably, compounds demonstrated IC50 values lower than standard anti-inflammatory drugs like ibuprofen, indicating strong anti-inflammatory potential . - Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Target Enzyme | IC50 (μM) | Comparison to Standard Drug |

|---|---|---|---|

| A | COX-2 | 3.11 | Superior to ibuprofen |

| B | Aldose Reductase | 5.00 | Comparable to diclofenac |

| C | Phospholipase A2 | 4.20 | Effective against inflammatory markers |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, showing efficacy against various pathogens.

-

Case Study: Antimicrobial Efficacy

The antimicrobial activity of benzimidazole derivatives was evaluated against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Compounds exhibited minimum inhibitory concentrations (MICs) that suggest significant antimicrobial action . - Table 3: Antimicrobial Activity of Selected Derivatives

| Compound | Pathogen | MIC (mM) |

|---|---|---|

| D | E. coli | 0.01 |

| E | P. aeruginosa | 0.03 |

| F | S. aureus | 0.015 |

Mechanism of Action

The mechanism of action of 1-Cyclohexylbenzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects: Cyclohexyl vs. Other Alkyl/Aryl Groups

The substituent at the N1 position significantly impacts molecular properties. Below is a comparative analysis:

Key Findings :

- The cyclohexyl group balances lipophilicity and steric effects, making it favorable for drug design where moderate hydrophobicity is desired .

- Cyclohexylmethyl derivatives exhibit higher lipophilicity but may face challenges in crystallinity due to chain flexibility, as seen in analogous imidazole compounds .

- tert-Butyl groups introduce pronounced steric hindrance, which can hinder interactions in enzyme-binding pockets but improve selectivity .

Functional Group Modifications at Other Positions

Substituents beyond the N1 position further diversify properties:

Key Findings :

Key Findings :

- Hydroxy-phenyl derivatives show antibacterial activity due to phenolic groups, which disrupt microbial membranes .

- Bis-benzimidazoles target DNA, suggesting a different mechanism compared to mono-substituted analogs like this compound .

Biological Activity

1-Cyclohexylbenzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have gained attention due to their antiviral , antimicrobial , anti-inflammatory , and anticancer properties. The benzimidazole scaffold is particularly noted for its ability to inhibit various biological targets, making it a valuable framework for drug development.

This compound functions primarily as an inhibitor of viral RNA replication, specifically targeting the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus (HCV). Research indicates that compounds with a benzimidazole structure can act as allosteric inhibitors, blocking the polymerase's activity prior to the elongation step. This inhibition is crucial for preventing viral replication and has been demonstrated through kinetic studies and binding experiments .

Antiviral Activity

The antiviral efficacy of this compound has been evaluated in vitro against HCV. Studies show that this compound effectively inhibits HCV RdRp activity in a dose-dependent manner, with IC50 values indicating significant potency against the virus .

Antimicrobial Properties

Benzimidazoles, including this compound, exhibit antimicrobial activities against various pathogens. The structural modifications in these compounds enhance their effectiveness against bacteria and fungi. For instance, certain derivatives have shown promising results in inhibiting gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that benzimidazole derivatives possess anti-inflammatory properties. In animal models, compounds related to this compound have demonstrated reduced inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Several studies have reported the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation. Specific derivatives have shown effectiveness against various cancer types, indicating that this compound may also possess similar anticancer properties .

Case Study: Hepatitis C Treatment

A notable case study involved the evaluation of a series of benzimidazole-based compounds for their efficacy against HCV. In vitro assays demonstrated that this compound significantly inhibited viral replication in cell cultures. The study highlighted its potential as a candidate for further clinical development in antiviral therapies .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other benzimidazole derivatives:

| Activity | This compound | Other Benzimidazoles |

|---|---|---|

| Antiviral | High potency against HCV | Variable |

| Antimicrobial | Effective against select pathogens | Broad-spectrum activity |

| Anti-inflammatory | Moderate efficacy | High efficacy in some derivatives |

| Anticancer | Promising cytotoxicity | Established activity in various lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.